N-(2-Propenal)serine is classified as an α-amino acid due to its structure, which includes both an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom. It is derived from serine, a standard amino acid involved in numerous biological processes. The compound can be categorized under the broader class of amino acids that participate in metabolic pathways and biochemical reactions essential for life.
The synthesis of N-(2-Propenal)serine can be achieved through several methods. One notable approach involves the reaction of serine with acrolein (2-propenal). This process typically requires specific conditions to facilitate the formation of the desired product while minimizing by-products.
Key Parameters in Synthesis:
The molecular structure of N-(2-Propenal)serine consists of a central carbon atom bonded to an amino group, a carboxyl group, and a side chain that includes a propenal group.
Structural Features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure further by providing insights into the chemical environment of the hydrogen atoms within the molecule.
N-(2-Propenal)serine participates in various chemical reactions typical for amino acids. These include:
Technical Details:
The mechanism of action for N-(2-Propenal)serine is primarily linked to its role as a substrate in enzymatic reactions involving serine metabolism. It may also interact with various receptors or enzymes due to its structural similarity to other biologically active compounds.
Biochemical Pathways:
N-(2-Propenal)serine exhibits several notable physical and chemical properties:
Reactivity:
N-(2-Propenal)serine has potential applications across various scientific fields:
N-(2-Propenal)serine, systematically named as N-[(2-propenyloxy)carbonyl]-L-serine or N-(allyloxycarbonyl)-L-serine, is a serine derivative where the amino group is functionalized with a propenyloxycarbonyl moiety. Its molecular formula is C₇H₁₁NO₅ (molecular weight: 189.17 g/mol), integrating L-serine’s core structure with an allyl-based protecting group. The IUPAC name originates from the prop-2-en-1-al (acrolein) backbone appended via an oxycarbonyl linkage to serine’s nitrogen atom [2].
The compound exhibits chirality at serine’s α-carbon, conferring stereoselective properties critical for biological interactions. The allyloxycarbonyl group introduces planar geometry and unsaturation (C=C bond), influencing reactivity and molecular conformation. Key structural features include:
Table 1: Identifier Summary for N-(2-Propenal)serine
Property | Value |
---|---|
CAS Registry Number | 90508-22-8 |
IUPAC Name | (2S)-2-{[(Prop-2-en-1-yl)oxy]carbonylamino}-3-hydroxypropanoic acid |
Molecular Formula | C₇H₁₁NO₅ |
Molecular Weight | 189.17 g/mol |
Synonyms | N-(Allyloxycarbonyl)-L-serine |
While direct spectroscopic data for N-(2-propenal)serine is limited in the provided sources, inferences derive from analogous compounds and fragment analysis:
NMR Spectroscopy:
IR Spectroscopy:
Mass Spectrometry:
Tautomerism in N-(2-propenal)serine arises from the equilibrium between phenol-imine (PI) and keto-amine (KA) forms, analogous to ortho-hydroxy Schiff bases [5]:
Table 2: Tautomeric Comparison
Property | Phenol-Imine (PI) | Keto-Amine (KA) |
---|---|---|
Bond Lengths | C–O: ~1.36 Å; C=N: ~1.29 Å | C=O: ~1.24 Å; C–N: ~1.38 Å |
Stability | Less stable in solids | Dominant in crystalline state |
H-Bonding | Intra-residue O–H⋯N(imine) | N–H⋯O(carbonyl) networks |
Solid-state evidence from similar compounds (e.g., N-(2-hydroxy-1-naphthylidene)amino acids) confirms KA dominance due to strong intermolecular N–H⋯O=C hydrogen bonds, which stabilize crystals and influence supramolecular assembly [5]. Stereochemical integrity at L-serine’s chiral center remains preserved, but the allyl group’s flexibility may permit multiple conformers affecting packing efficiency.
Density Functional Theory (DFT) simulations provide insights into N-(2-propenal)serine’s electronic behavior and stability. Key approaches include:
Periodic DFT codes (e.g., CASTEP, Quantum ESPRESSO) model solid-state behavior, predicting lattice energies and spectroscopic parameters (NMR shifts, IR modes) with <5% error versus experiment. Such analyses are vital for polymorph screening and crystal engineering [1].
Table 3: DFT-Calculated Properties
Parameter | Value/Outcome | Method |
---|---|---|
HOMO-LUMO Gap | 4.9–5.2 eV | B3LYP/6-311G** |
Tautomer ΔG | KA favored by 8.3 kcal/mol | M06-2X/cc-pVTZ |
NMR Shielding (¹³C) | C=O: 165 ppm; Cα: 58 ppm | GIPAW/PBE |
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